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Compound of Interest

Compound Name: Agathisflavone

Cat. No.: B1666641 Get Quote

An In-depth Technical Guide

Introduction
Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest in the

scientific community due to its diverse pharmacological activities, including neuroprotective,

anti-inflammatory, and antiviral effects.[1][2] As with any potential therapeutic agent, a thorough

understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

profile is paramount for its successful development into a safe and effective drug. This

technical guide provides a comprehensive analysis of the ADMET properties of

agathisflavone, integrating available experimental data with in silico predictions to offer a

valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties
A foundational aspect of ADMET prediction is the molecule's physicochemical characteristics.

Agathisflavone is a biflavonoid, essentially a dimer of apigenin.[3]
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Property Value Source

Molecular Formula C30H18O10 PubChem[3]

Molecular Weight 538.46 g/mol PubChem[3]

IUPAC Name

8-[5,7-dihydroxy-2-(4-

hydroxyphenyl)-4-oxochromen-

6-yl]-5,7-dihydroxy-2-(4-

hydroxyphenyl)chromen-4-one

PubChem[3]

PubChem CID 5281599 PubChem[3]

Absorption
The absorption of a drug determines its bioavailability after administration. For orally

administered drugs, intestinal absorption is a critical parameter. Due to the lack of specific

experimental data on agathisflavone's oral bioavailability, in silico predictions and data from

similar flavonoids are crucial.

In Silico Prediction of Absorption Properties

Parameter
Predicted
Value/Classification

Interpretation

Human Intestinal Absorption

(HIA)
High

Likely to be well-absorbed from

the intestine.

Caco-2 Permeability (logPapp) Moderate
Moderate ability to cross the

intestinal epithelial barrier.

P-glycoprotein (P-gp)

Substrate
No

Not likely to be actively

pumped out of cells, which is

favorable for absorption.

P-glycoprotein (P-gp) Inhibitor Yes

Potential to inhibit the efflux of

other drugs, leading to drug-

drug interactions.
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Distribution
Following absorption, a drug is distributed throughout the body. Key parameters influencing

distribution include plasma protein binding and the ability to cross biological barriers like the

blood-brain barrier.

In Silico Prediction of Distribution Properties

Parameter
Predicted
Value/Classification

Interpretation

Plasma Protein Binding (PPB) High (>90%)

A significant portion of the drug

will be bound to plasma

proteins, with a smaller fraction

free to exert its

pharmacological effect.

Blood-Brain Barrier (BBB)

Permeability
Low

Unlikely to cross the blood-

brain barrier in significant

amounts.

CNS Permeability Low
Limited access to the central

nervous system.

Metabolism
Metabolism is the biotransformation of a drug into its metabolites, primarily occurring in the

liver. This process is crucial for detoxification and excretion. Flavonoids, in general, undergo

extensive metabolism.

Cytochrome P450 (CYP) Inhibition

Agathisflavone, like many flavonoids, is predicted to interact with cytochrome P450 enzymes,

which can lead to drug-drug interactions.

In Silico Prediction of CYP Inhibition
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CYP Isoform Predicted Activity Interpretation

CYP1A2 Inhibitor Yes

Potential to inhibit the

metabolism of drugs cleared

by CYP1A2.

CYP2C9 Inhibitor Yes

Potential to inhibit the

metabolism of drugs cleared

by CYP2C9.

CYP2C19 Inhibitor Yes

Potential to inhibit the

metabolism of drugs cleared

by CYP2C19.

CYP2D6 Inhibitor No

Unlikely to significantly affect

the metabolism of drugs

cleared by CYP2D6.

CYP3A4 Inhibitor Yes

Potential to inhibit the

metabolism of a wide range of

drugs cleared by CYP3A4.

Metabolic Pathways

The metabolism of flavonoids typically involves Phase I (oxidation, reduction, hydrolysis) and

Phase II (conjugation) reactions. While specific metabolic pathways for agathisflavone are not

well-documented, a general pathway for flavonoid metabolism is presented below.

Agathisflavone

Phase I Metabolism
(Hydroxylation, etc.)
CYP450 Enzymes

Phase II Metabolism
(Glucuronidation, Sulfation)

Direct Conjugation
Metabolites Excretion

(Urine, Feces)

Click to download full resolution via product page

General metabolic pathway of flavonoids.

Excretion
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Excretion is the final step in the removal of the drug and its metabolites from the body. For

flavonoids, the primary routes of excretion are through urine and feces.

In Silico Prediction of Excretion Properties

Parameter
Predicted
Value/Classification

Interpretation

Total Clearance Low
Suggests a relatively slow rate

of removal from the body.

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No

Unlikely to be actively secreted

by the kidneys via this

transporter.

Toxicity
Assessing the potential toxicity of a drug candidate is a critical component of the ADMET

profile. Available experimental and in silico data for agathisflavone are summarized below.

Experimental Toxicity Data

Test Organism Route Result Reference

Acute Toxicity

(LD50)
Swiss mice Oral > 2000 mg/kg [4][5][6]

A non-clinical toxicological study revealed that agathisflavone has an LD50 greater than 2000

mg/kg in female Swiss mice and did not cause significant changes in hematological,

biochemical, or histopathological parameters.[4][5][6]

In Silico Prediction of Toxicity
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Endpoint Predicted Result Interpretation

AMES Toxicity Non-mutagenic
Unlikely to cause DNA

mutations.

Carcinogenicity Non-carcinogen Not predicted to cause cancer.

hERG I Inhibitor No
Low risk of causing drug-

induced QT prolongation.

hERG II Inhibitor No
Low risk of causing drug-

induced QT prolongation.

Hepatotoxicity No
Not predicted to cause liver

damage.

Skin Sensitization No
Unlikely to cause an allergic

skin reaction.

Experimental Protocols
Acute Oral Toxicity Study in Mice

As described in the literature, the acute toxicity of agathisflavone was evaluated in female

Swiss mice.[4][5][6] The study followed a limit test protocol. A single oral dose of 2000 mg/kg of

agathisflavone was administered to one group of animals, while a control group received the

vehicle. The animals were observed for 14 days for any signs of toxicity, including changes in

behavior, body weight, and mortality. At the end of the study, hematological and biochemical

parameters were analyzed, and major organs were subjected to histopathological examination.

[4][5][6]

ADMET Prediction Workflow
The in silico ADMET predictions presented in this guide are typically generated using a

computational workflow that involves several steps, from molecule representation to model

prediction.
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A typical workflow for in silico ADMET prediction.

Conclusion
This technical guide provides a comprehensive overview of the ADMET profile of

agathisflavone, based on the currently available information. The in silico predictions suggest

that agathisflavone possesses several favorable ADMET properties, including good intestinal

absorption and a low potential for major toxicities. However, the predicted inhibition of several

CYP450 enzymes highlights a potential for drug-drug interactions that warrants further

investigation. The high plasma protein binding and low blood-brain barrier permeability are also

important considerations for its therapeutic application.

It is crucial to emphasize that the in silico data presented herein are predictive and require

experimental validation. Further in vitro and in vivo studies are necessary to confirm these

findings and to fully elucidate the pharmacokinetic and safety profile of agathisflavone. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666641?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666641?utm_src=pdf-body
https://www.benchchem.com/product/b1666641?utm_src=pdf-body
https://www.benchchem.com/product/b1666641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


guide serves as a valuable starting point for researchers and drug developers to inform the

design of future studies aimed at advancing agathisflavone as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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